(2-Ethylphenyl)methanol

Description

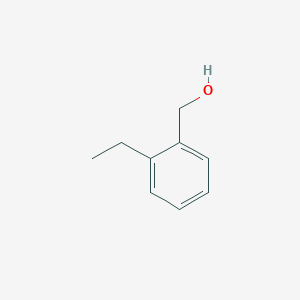

Structure

3D Structure

Properties

IUPAC Name |

(2-ethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUIQTMDIOLKAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411371 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-90-8 | |

| Record name | 2-Ethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (2-Ethylphenyl)methanol for Pharmaceutical Research and Development

Introduction

(2-Ethylphenyl)methanol, also known as 2-Ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile chemical intermediate in organic synthesis. Its structure, featuring a hydroxyl group and a sterically influential ortho-ethyl substituent on a benzene ring, imparts a unique combination of reactivity and physical characteristics. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is paramount for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). Notably, substituted phenylmethanol scaffolds are foundational in medicinal chemistry. The related precursor, 2-ethylphenylhydrazine, is utilized in the synthesis of 7-ethyltryptophol, a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Etodolac. This connection underscores the relevance of this compound and its isomers as building blocks for pharmacologically active agents.

This guide provides a detailed examination of the core physical properties of this compound, offers validated protocols for its characterization, and outlines essential safety and handling procedures to ensure its proper use in a laboratory setting.

Chemical Identity and Structure

The fundamental identity of a compound is the bedrock of all further investigation. The structural features of this compound—a primary alcohol attached to an ethyl-substituted benzene ring—govern its solubility, reactivity, and spectroscopic signature.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol | [2] |

| CAS Number | 767-90-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂O | [1][3] |

| Molecular Weight | 136.19 g/mol | [1][3] |

| Canonical SMILES | CCC1=CC=CC=C1CO | [1][3] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | [1] |

Core Physical Properties

The physical properties of this compound dictate its behavior in various experimental conditions, from reaction solvent selection to purification methods. While some experimental values are not widely reported in public databases, its properties can be reliably predicted from its structure and confirmed through standard laboratory procedures.

| Property | Value / Description | Source(s) |

| Appearance | Expected to be a colorless liquid at room temperature. | |

| Boiling Point | Data not readily available in surveyed databases.[4][5] | |

| Melting Point | Data not readily available. Likely below ambient temperature. | |

| Density | Data not readily available. | |

| Solubility | Expected to have low solubility in water but be miscible with most organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). | |

| LogP (Octanol/Water) | ~1.8 | [1] |

| TPSA (Topological Polar Surface Area) | 20.23 Ų | [1][3] |

Discussion of Properties

-

Solubility: The molecule possesses a dual nature. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, conferring slight solubility in polar solvents like water. However, the dominant feature is the nonpolar ethylphenyl group, which makes it highly soluble in organic solvents. This amphiphilic character is crucial when designing biphasic reaction or extraction systems.

-

Octanol-Water Partition Coefficient (LogP): A LogP value of approximately 1.8 indicates that this compound is significantly more soluble in an oily (octanol) phase than in an aqueous phase.[1] In drug development, this value suggests moderate lipophilicity, a key factor influencing a molecule's ability to cross biological membranes.

-

Topological Polar Surface Area (TPSA): The TPSA is a calculated metric used to predict drug transport properties. A value of 20.23 Ų, corresponding to the surface area of the oxygen atom and its attached hydrogen, is typical for a simple alcohol.[1][3] This value is well within the range associated with good cell permeability.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structural integrity and assessing the purity of this compound. Below are the expected spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

In a deuterated solvent like CDCl₃, the expected signals are:

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.1-7.4 ppm (4H). The ortho-substitution breaks the symmetry, leading to distinct signals for each aromatic proton.

-

Benzylic Protons (-CH₂OH): A singlet around δ 4.7 ppm (2H). This signal may show coupling to the hydroxyl proton if the sample is very dry and free of acid/base catalysts.

-

Ethyl Protons (-CH₂CH₃): A quartet around δ 2.7 ppm (2H), resulting from coupling to the adjacent methyl group protons.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 1.5-2.5 ppm) (1H). Its chemical shift is highly dependent on concentration, temperature, and solvent.

-

Ethyl Protons (-CH₂CH₃): A triplet around δ 1.2 ppm (3H), resulting from coupling to the adjacent methylene group protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The molecule has 9 distinct carbon atoms, which should result in 9 signals in the proton-decoupled ¹³C NMR spectrum (solvent: CDCl₃):

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 125-142 ppm).

-

Benzylic Carbon (-CH₂OH): One signal around δ 63-65 ppm.

-

Ethyl Carbon (-CH₂CH₃): One signal around δ 25-27 ppm.

-

Ethyl Carbon (-CH₂CH₃): One signal around δ 15-17 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[6][7]

-

C-H Stretch (Aromatic): Medium-to-weak absorptions just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]

-

C-H Stretch (Aliphatic): Medium-to-strong absorptions just below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹).[7]

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1030-1050 cm⁻¹, corresponding to the C-O single bond of the primary alcohol.[6][7]

Experimental Protocols for Property Determination

The absence of readily available experimental data for properties like boiling point necessitates robust and reliable laboratory methods for their determination. The following protocols are designed to be self-validating and suitable for a research environment.

Protocol 4.1: Micro-Scale Boiling Point Determination

Causality: This method is chosen for its efficiency with small sample volumes (under 1 mL), which is common in research and development.[8] The principle relies on matching the sample's vapor pressure with the external atmospheric pressure, observed as a continuous stream of bubbles.[9]

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[8]

-

Capillary Inversion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down. This traps a small pocket of air that will serve as a nucleation site for boiling.[8]

-

Heating: Suspend the assembly in a Thiele tube filled with mineral oil or use a metal heating block.[8] The thermometer bulb should be positioned just below the side arm of the Thiele tube or centered in the heating block.[9]

-

Observation: Heat the apparatus gently, at a rate of 5-10°C per minute.[9] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Boiling Point Identification: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[9]

-

Confirmation: Remove the heat source. The boiling point is confirmed as the temperature at which the bubbling ceases and the liquid begins to draw back into the capillary tube.

Workflow for Quality Control and Characterization

A systematic workflow is critical for validating the identity and purity of a chemical intermediate like this compound before its use in sensitive downstream applications.

Protocol 4.2: Purity Assessment by Gas Chromatography (GC)

Causality: GC is the ideal technique for assessing the purity of volatile and thermally stable organic compounds. It separates the target compound from impurities based on their boiling points and interactions with the stationary phase, allowing for precise quantification. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a high-purity solvent like methanol or ethyl acetate (e.g., ~1 mg/mL).

-

Instrument Parameters (Typical):

-

Column: A nonpolar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures separation of lower-boiling impurities and elution of the main peak.

-

Detector: FID at 280°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve should be prepared using standards of known concentration.[10]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. While a specific safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for aromatic alcohols.

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[3] Room temperature storage is generally acceptable.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which can react exothermically with alcohols.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

-

Laboratory Safety Decision Flow

Conclusion

This compound is a valuable chemical building block with physical properties governed by its substituted aromatic alcohol structure. Its moderate lipophilicity and dual solubility characteristics make it a useful intermediate in organic synthesis, particularly within pharmaceutical research. While some of its fundamental physical data points like boiling point and density are not widely published, this guide provides the necessary framework for any researcher to characterize the compound confidently and safely. By employing the detailed experimental protocols and adhering to the safety guidelines outlined herein, scientists can effectively integrate this compound into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.

References

-

Chemtips. (2013). How to Determine Boiling Points on the Microscale. Available at: [Link]

-

chymist.com. Micro Boiling Point Determination. Available at: [Link]

-

University of Alberta. Micro-boiling point measurement. Available at: [Link]

-

Chemconnections. Boiling Point Determination. Available at: [Link]

-

University of Alberta. Micro-boiling point measurement. Available at: [Link]

-

PubChem. This compound. National Institutes of Health. Available at: [Link]

-

Chemicalbridge. This compound. Available at: [Link]

-

Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. Available at: [Link]

-

US Pharmacopeia (USP). BRIEFING Benzyl Alcohol, NF 22 page 2830 and page 879 of PF 28(3) [May–July 2002]. The European Pharmacopoeia. Available at: [Link]

-

Shrivastava, V.S. et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre. Available at: [Link]

-

ATB (Automated Topology Builder). This compound | C9H12O | MD Topology | NMR | X-Ray. Available at: [Link]

-

Cheméo. (2-Methylphenyl) methanol, ethyl ether - Chemical & Physical Properties. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available at: [Link]

-

Pharmaffiliates. CAS No : 767-90-8 | Product Name : this compound. Available at: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of methanol. Available at: [Link]

-

NIST. C(9)H(12)O. National Institute of Standards and Technology. Available at: [Link]

-

Babij, N.R. et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

PubChem. 2-Ethylphenol. National Institutes of Health. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001875). Available at: [Link]

-

King's Centre for Visualization in Science. Phenylmethanol Infrared Spectrum. Available at: [Link]

-

SpectraBase. (2-Ethoxyphenyl)methanol - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SpectraBase. (2-Ethoxyphenyl)methanol - Optional[ATR-IR] - Spectrum. Available at: [Link]

-

PubChem. (3-Ethylphenyl)methanol. National Institutes of Health. Available at: [Link]

Sources

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound,767-90-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 5. bldpharm.com [bldpharm.com]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Phenylmethanol [applets.kcvs.ca]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chymist.com [chymist.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

(2-Ethylphenyl)methanol: A Comprehensive Technical Guide for Advanced Chemical Synthesis

Introduction: Strategic Importance in Complex Molecule Synthesis

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol that has garnered significant interest within the pharmaceutical and fine chemical industries.[1][2] Its structural arrangement—a hydroxymethyl group ortho to an ethyl group on a benzene ring—provides a unique combination of steric and electronic properties. This makes it a highly versatile intermediate for the synthesis of complex organic molecules, particularly Active Pharmaceutical Ingredients (APIs).[3][4][5] Unlike its isomers, the ortho-ethyl substitution can be strategically employed to influence reaction pathways, control stereochemistry, and modify the pharmacokinetic profile of target molecules. This guide provides an in-depth examination of this compound, from its fundamental properties to its practical application in advanced synthesis, offering field-proven insights for researchers, chemists, and drug development professionals.

Core Physicochemical & Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis, including reaction design, purification, and storage. The key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Ethylbenzyl alcohol | PubChem[1] |

| CAS Number | 767-90-8 | PubChem[1] |

| Molecular Formula | C₉H₁₂O | ChemScene[2] |

| Molecular Weight | 136.19 g/mol | PubChem[1] |

| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds |

| Boiling Point | ~228-230 °C (estimated) | --- |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | Inferred from structure |

| SMILES | CCC1=CC=CC=C1CO | PubChem[1] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N | PubChem[1] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of method is often dictated by the availability of starting materials, scalability, and desired purity. The two most prevalent and logical strategies involve the reduction of a carbonyl group or a Grignard reaction.

Pathway 1: Reduction of 2-Ethylbenzoic Acid or its Derivatives

This is a robust and common pathway in laboratory and industrial settings. The causality behind this choice is the high reactivity of hydride-reducing agents towards carboxylic acids and their esters, leading to high-yield conversions.

Caption: Synthetic pathways to this compound via reduction.

Expertise & Experience: While lithium aluminum hydride (LiAlH₄) is highly effective for the direct reduction of the carboxylic acid, it is pyrophoric and requires strictly anhydrous conditions. A more practical, two-step laboratory protocol involves converting the acid to an acid chloride or ester first, which can then be reduced under milder conditions with sodium borohydride (NaBH₄), enhancing safety and simplifying the workup.[6]

Detailed Protocol: Reduction of 2-Ethylbenzoyl Chloride

Objective: To synthesize this compound from 2-ethylbenzoyl chloride with high purity.

Materials:

-

2-Ethylbenzoyl chloride (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Anhydrous Ethanol

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, reflux condenser, separatory funnel.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethylbenzoyl chloride in anhydrous ethanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Slowly add sodium borohydride in small portions to the stirred solution. The causality for the slow, portion-wise addition is to control the exothermic reaction and prevent excessive foaming.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.

-

Extraction: Remove the ethanol under reduced pressure. Add diethyl ether to the aqueous residue and transfer to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Pathway 2: Grignard Synthesis

This method builds the molecule by forming a new carbon-carbon bond, offering a different strategic approach. It involves the reaction of a Grignard reagent with formaldehyde.

Caption: Synthesis of this compound via a Grignard reaction.

Trustworthiness: The critical step in any Grignard synthesis is ensuring strictly anhydrous conditions.[7][8] The Grignard reagent is a strong base and will be quenched by any protic source, including atmospheric moisture.[9] Glassware must be oven-dried, and anhydrous solvents are mandatory for the reaction to succeed. This protocol is self-validating: a successful reaction confirms that the anhydrous conditions were maintained.

Key Reactions and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its primary alcohol group, which can be readily transformed into other functional groups.

Oxidation to 2-Ethylbenzaldehyde

The controlled oxidation to the corresponding aldehyde is a pivotal transformation, as aldehydes are precursors to a vast array of chemical structures.[10][11]

Expertise & Experience: Choosing the right oxidizing agent is key to preventing over-oxidation to the carboxylic acid. Milder reagents like Pyridinium Chlorochromate (PCC) in dichloromethane (DCM) or Swern oxidation conditions are ideal for this transformation. Using stronger oxidants like potassium permanganate would lead directly to 2-ethylbenzoic acid.

Fischer Esterification

Esterification is a common reaction used to protect the hydroxyl group or to synthesize ester-containing target molecules.[12][13]

Detailed Protocol: Synthesis of (2-Ethylphenyl)methyl acetate

Objective: To demonstrate a standard Fischer esterification of this compound.

Materials:

-

This compound (1 equivalent)

-

Glacial acetic acid (can be used in excess as solvent)

-

Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 drops)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Water and Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: Combine this compound and excess glacial acetic acid in a round-bottom flask.

-

Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heating: Heat the mixture to reflux for 2-4 hours. The progress can be monitored by TLC.

-

Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and carefully wash with water, followed by saturated NaHCO₃ solution until effervescence stops (this neutralizes both the sulfuric acid catalyst and excess acetic acid).[12]

-

Final Wash and Isolation: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the ester.

Role in Drug Development and API Synthesis

Substituted benzyl alcohols like this compound are crucial building blocks in the pharmaceutical industry.[5][][15] They are classified as versatile intermediates, meaning they are stable, well-characterized compounds that serve as starting points for the synthesis of more complex APIs.[3][16] The "2-ethylphenyl" moiety can be incorporated into a drug scaffold to:

-

Enhance Lipophilicity: The ethyl group increases the molecule's nonpolar character, which can improve its ability to cross cell membranes.

-

Introduce Steric Hindrance: The ortho-ethyl group can be used to lock a molecule into a specific conformation or to block access to a metabolic site, thereby increasing the drug's half-life.

-

Serve as a Synthetic Handle: The benzyl alcohol can be converted into ethers, esters, or halides, providing a point of attachment for other fragments of the target API.[]

While specific blockbuster drugs directly citing this compound as a starting material are not prominently disclosed in public literature, its structural motif is found in various classes of investigational and approved drugs. Its utility is analogous to that of other substituted benzaldehydes and benzyl alcohols which are known precursors for a wide range of pharmaceuticals.[4][10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

| Technique | Expected Observations |

| ¹H NMR | ~1.2 ppm (triplet, 3H): -CH₂CH₃ ~2.7 ppm (quartet, 2H): -CH₂ CH₃~4.6 ppm (singlet, 2H): Ar-CH₂ -OH~7.1-7.4 ppm (multiplet, 4H): Aromatic protonsVariable (broad singlet, 1H): -OH (position is solvent-dependent and may exchange with D₂O) |

| ¹³C NMR | Signals for the ethyl group carbons (~15 ppm, ~25 ppm), the benzylic carbon (~63 ppm), and four distinct aromatic carbons (~126-142 ppm). |

| FTIR (Infrared) | ~3350 cm⁻¹ (broad): O-H stretch (characteristic of an alcohol)[17]~3000-2850 cm⁻¹: C-H stretches (aliphatic)~1600, 1490 cm⁻¹: C=C stretches (aromatic ring)~1030 cm⁻¹: C-O stretch[17] |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 136Key Fragments: m/z = 118 (loss of H₂O), m/z = 107 (loss of ethyl group), m/z = 91 (tropylium ion, common for benzyl compounds). |

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: Expected to cause skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[18][19][20][21]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[19]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[20]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple aromatic alcohol; it is a strategic intermediate that offers chemists precise control over molecular architecture. Its synthesis is achievable through well-established, reliable protocols, and its primary alcohol functionality provides a gateway to a multitude of chemical transformations. For professionals in drug discovery and development, a comprehensive understanding of the properties, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and effective therapeutics.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes of chiral diphosphine-diamine ligands. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

Siddaraju, B. P., Yathirajan, H. S., Narayana, B., Ng, S. W., & Tiekink, E. R. T. (2010). (2-Methylphenyl)(phenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2136. Retrieved from [Link]

-

Environment Planning & Co-ordination Organization. (n.d.). Process Description. Retrieved from [Link]

-

University of Houston. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 2-ethyl-. Retrieved from [Link]

-

King's Centre for Visualization in Science. (n.d.). Infrared Spectrum of an Aromatic Alcohol: Phenylmethanol (Benzyl Alcohol). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5225083, this compound. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Preparation of triphenyl methanol by grignard reaction. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

Li, Z., Wang, W., & Zhang, W. (2021). Mechanically induced solvent-free esterification method at room temperature. Reaction Chemistry & Engineering, 6(1), 1-5. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

- Ibe, S. N. (2012). Convergent preparation of 2-phenylethanol. African Journal of Pure and Applied Chemistry, 6(1), 1-4.

- Google Patents. (n.d.). EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum. Retrieved from [Link]

-

University of Rochester. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(2-Methylphenyl)ethanol. Retrieved from [Link]

-

Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

-

Rem, E. (2017). Experiment 9: Grignard Chemistry: Synthesis of Triphenylmethanol. Medium. Retrieved from [Link]

- Snead, D. R., & Jamison, T. F. (2015). A continuous-flow process for the synthesis of ibuprofen.

- Ielo, L., Holzer, M., & La-Venia, A. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8206.

- Yu, H., et al. (2021). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development.

-

Wellesley College. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]

-

APIFDF. (2025). The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

- da Silva, A. M., & de Souza, M. C. B. V. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-016.

-

Science with Susanna. (2016, January 7). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Retrieved from [Link]

-

TSI Journals. (2015). The Grignard synthesis of triphenylmethanol. Retrieved from [Link]

-

art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe. Retrieved from [Link]

- Singh, V., & Singh, J. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2092.

-

ResearchGate. (n.d.). FTIR spectrum of gaseous methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88267, 2-Methylphenethyl alcohol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123406, 2-Ethylbenzaldehyde. Retrieved from [Link]

Sources

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 4. (2-Methylphenyl)(phenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 7. cerritos.edu [cerritos.edu]

- 8. medium.com [medium.com]

- 9. amherst.edu [amherst.edu]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 15. The Essential Role of API Intermediates in Modern Pharmaceutical Manufacturing: Powering Innovation & Quality - APIFDF Analytics [apifdf.com]

- 16. environmentclearance.nic.in [environmentclearance.nic.in]

- 17. Phenylmethanol [applets.kcvs.ca]

- 18. aksci.com [aksci.com]

- 19. fishersci.se [fishersci.se]

- 20. fishersci.com [fishersci.com]

- 21. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to (2-Ethylphenyl)methanol (CAS 767-90-8): Synthesis, Characterization, and Application

Executive Summary

(2-Ethylphenyl)methanol, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with significant utility as a versatile intermediate in organic synthesis. Its unique structural motif, featuring a hydroxylmethyl group ortho to an ethyl substituent on a benzene ring, makes it a valuable building block for the construction of more complex molecules, particularly within the pharmaceutical and specialty chemical industries. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, explore its key chemical transformations, and present a suite of orthogonal analytical methods for its complete characterization and quality control. The causality behind experimental choices and the logic of analytical workflows are emphasized to provide actionable, field-proven insights.

Section 1: Physicochemical Profile of this compound

A thorough understanding of a compound's properties is the foundation of its effective application. This section consolidates the key identifiers and physicochemical data for this compound.

Nomenclature and Identifiers

| Identifier | Value |

| CAS Number | 767-90-8[1][2][3] |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Ethylbenzyl alcohol, o-Ethylbenzyl alcohol, Benzenemethanol, 2-ethyl-[1][3] |

| Molecular Formula | C₉H₁₂O[1][2] |

| InChIKey | SBUIQTMDIOLKAL-UHFFFAOYSA-N[1] |

| SMILES | CCC1=CC=CC=C1CO[1] |

Core Chemical & Physical Properties

| Property | Value | Source |

| Molecular Weight | 136.19 g/mol | [1][2] |

| Boiling Point | 229 °C (lit.) | [4] |

| Density | 1.011 g/mL at 25 °C (lit.) | [4] |

| Flash Point | > 230 °F (> 110 °C) | [4] |

| logP (Octanol/Water) | 1.74 - 1.8 | [1][2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| Appearance | Colorless Liquid (Typical) | N/A |

| Natural Occurrence | Reported in Ligusticum striatum and Ligusticum chuanxiong | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzyl alcohols is a cornerstone of organic chemistry. The most direct and reliable method for preparing this compound is through the reduction of the corresponding carbonyl compound, 2-ethylbenzaldehyde. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting material.

Rationale for Synthetic Route Selection

The reduction of an aldehyde to a primary alcohol is a highly selective and efficient transformation. We select sodium borohydride (NaBH₄) as the reducing agent for several key reasons:

-

Selectivity: NaBH₄ is a mild reducing agent that chemoselectively reduces aldehydes and ketones without affecting other potentially reducible functional groups like esters or aromatic rings.

-

Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is safer to handle, as it reacts slowly with protic solvents like ethanol and does not violently react with atmospheric moisture.

-

Operational Simplicity: The reaction can be performed in standard laboratory glassware at room temperature, and the work-up procedure is straightforward. A patent for a similar reduction highlights the use of borohydrides in alcoholic solvents for producing hydroxymethyl-phenyl derivatives.[5]

Diagram: Mechanism of Aldehyde Reduction

Sources

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-ETHYLBENZYL ALCOHOL | CAS#:767-90-8 | Chemsrc [chemsrc.com]

- 5. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of (2-Ethylphenyl)methanol

Introduction: The Strategic Importance of this compound

This compound, also known as 2-ethylbenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O.[1][2] Its structure, featuring a hydroxymethyl group ortho to an ethyl group on a benzene ring, makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of pharmaceuticals, agrochemicals, and specialty materials. The specific arrangement of its functional groups allows for a wide range of subsequent chemical transformations, making the reliable and efficient synthesis of this molecule a critical topic for researchers in both academic and industrial settings. This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the underlying chemical logic, procedural details, and the rationale behind methodological choices.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is most effectively achieved through the reduction of an oxygenated precursor at the benzylic position. The two primary families of starting materials are 2-ethylbenzaldehyde and 2-ethylbenzoic acid (or its derivatives). The choice of pathway is dictated by factors such as starting material availability, desired scale, safety considerations, and the presence of other functional groups in a more complex synthetic intermediate.

Pathway 1: Reduction of 2-Ethylbenzaldehyde

The most direct route to this compound is the reduction of 2-ethylbenzaldehyde.[3] This transformation involves the conversion of a carbonyl group (aldehyde) into a primary alcohol. Three principal methods are employed for this purpose.

A. Selective Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, making it a preferred choice for laboratory-scale synthesis.[4] It is particularly effective for reducing aldehydes and ketones.[5][6]

-

Mechanistic Rationale: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde.[6] This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like water or mild acid) protonates the resulting alkoxide to yield the final primary alcohol.[5]

-

Causality of Experimental Choices: NaBH₄ is favored for its operational simplicity and safety. Unlike more powerful hydride donors, it can be used in protic solvents such as methanol, ethanol, or even water.[4][6] Its chemoselectivity is a significant advantage; it will not typically reduce less reactive functional groups like esters, carboxylic acids, or amides, allowing for targeted aldehyde reduction in multifunctional molecules.[4][5]

B. Powerful Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LAH) is a significantly more potent reducing agent than NaBH₄.[7][8] While it readily reduces aldehydes to primary alcohols, its high reactivity necessitates more stringent experimental conditions.[9]

-

Mechanistic Rationale: The mechanism is analogous to the NaBH₄ reduction, involving a nucleophilic hydride transfer. However, the Al-H bond in the AlH₄⁻ ion is more polarized and weaker than the B-H bond in BH₄⁻, rendering LAH a much stronger hydride donor.[7]

-

Causality of Experimental Choices: LAH must be used under strictly anhydrous (moisture-free) conditions in aprotic solvents like diethyl ether or tetrahydrofuran (THF).[7][10] This is because it reacts violently with water and other protic solvents to release flammable hydrogen gas, which also consumes the reagent.[7] While highly effective, its lack of selectivity makes it less ideal if other reducible functional groups are present and need to be preserved. It will reduce not only aldehydes and ketones but also esters, carboxylic acids, amides, and nitriles.[7][11][12]

C. Catalytic Hydrogenation

This method involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst.

-

Mechanistic Rationale: The reaction occurs on the surface of the catalyst (e.g., Palladium, Platinum, Nickel).[13][14] Both the aldehyde and hydrogen are adsorbed onto the catalyst surface, weakening the C=O π-bond and the H-H bond, and facilitating the stepwise addition of hydrogen across the double bond.

-

Causality of Experimental Choices: This method is often employed in industrial settings due to its atom economy and cleaner waste profile (the only byproduct is excess hydrogen). However, it carries the risk of over-reduction. The benzylic alcohol product can undergo further reduction (hydrogenolysis) to form 2-ethyltoluene, especially under harsh conditions (high pressure or temperature) or with highly active catalysts.[15] Furthermore, the aromatic ring itself can be hydrogenated, particularly with rhodium or ruthenium catalysts.[15] Therefore, careful selection of a selective catalyst (e.g., Pd/C under mild conditions) and diligent reaction monitoring are crucial.[15]

Pathway 2: Reduction of 2-Ethylbenzoic Acid and Derivatives

An alternative strategy begins with the more oxidized 2-ethylbenzoic acid.[16] This pathway is particularly useful if the acid is a more readily available or cost-effective starting material.

-

Mechanistic Rationale: Direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent, as the carboxyl group is significantly less electrophilic than an aldehyde. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation.[7][11] The reaction proceeds through a series of steps involving the formation of an aluminum carboxylate salt, which is then reduced to an aldehyde intermediate that is immediately further reduced to the alcohol.[11] Sodium borohydride is not strong enough to reduce carboxylic acids under normal conditions.[4][5]

-

Causality of Experimental Choices: This method provides a direct route from the acid to the alcohol. As with the reduction of aldehydes, the use of LAH mandates strict anhydrous conditions.[7] An alternative, two-step approach involves first converting the carboxylic acid into a more reactive derivative, such as an ester (e.g., via Fischer esterification with methanol[17]) or an acyl chloride. These derivatives are more susceptible to reduction. While LAH is still typically used for esters,[9] this indirect route can sometimes offer better control and compatibility with other functional groups in a complex synthesis.

Data Presentation: Comparison of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Typical Solvents | Advantages | Disadvantages & Key Considerations |

| 1A | 2-Ethylbenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High selectivity, operational safety, mild conditions, tolerates protic solvents.[4][5] | Not powerful enough for carboxylic acids or esters. |

| 1B | 2-Ethylbenzaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Very powerful and fast reaction.[7] | Highly reactive, requires strict anhydrous conditions, non-selective, fire hazard with water.[7][10] |

| 1C | 2-Ethylbenzaldehyde | H₂, Metal Catalyst (e.g., Pd/C) | Ethanol, Ethyl Acetate | High atom economy, clean process, scalable. | Risk of over-reduction (hydrogenolysis) to 2-ethyltoluene; potential for aromatic ring hydrogenation.[15] |

| 2 | 2-Ethylbenzoic Acid | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, THF | Directly converts a common starting material to the desired product.[11] | Requires a powerful, hazardous reagent; strict anhydrous conditions are mandatory.[7] |

Visualizations: Mechanisms and Workflows

Caption: Mechanism of aldehyde reduction by a hydride reagent.

Caption: Experimental workflow for NaBH₄ reduction.

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2-Ethylbenzaldehyde with Sodium Borohydride

This protocol describes a standard, reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Ethylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (e.g., 10.0 g, 74.5 mmol) in methanol (100 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to approximately 0-5 °C.

-

Reagent Addition: Slowly add sodium borohydride (e.g., 1.7 g, 44.7 mmol) to the stirred solution in small portions over 15-20 minutes. The addition is exothermic, and maintaining the low temperature is crucial to control the reaction rate.

-

Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl dropwise to the cold mixture until gas evolution (hydrogen) ceases and the solution is slightly acidic (pH ~5-6). This step neutralizes excess NaBH₄ and hydrolyzes the borate esters.

-

Workup: Remove the methanol from the mixture under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water (50 mL) and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis via Reduction of 2-Ethylbenzoic Acid with Lithium Aluminum Hydride

This protocol requires strict adherence to anhydrous techniques due to the high reactivity of LAH. All glassware must be flame-dried or oven-dried before use.

Materials:

-

2-Ethylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck flask, dropping funnel, reflux condenser, nitrogen inlet, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, place LiAlH₄ (e.g., 4.2 g, 110 mmol) and suspend it in anhydrous THF (150 mL) under a nitrogen atmosphere.

-

Cooling: Cool the LAH suspension to 0 °C using an ice bath.

-

Substrate Addition: Dissolve 2-ethylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in anhydrous THF (50 mL) in a dropping funnel. Add this solution dropwise to the stirred LAH suspension over 30-45 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours to ensure complete reduction. Monitor by TLC.

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C in an ice bath. Quench the reaction with extreme caution by the sequential, dropwise addition of:

-

Deionized water (4.2 mL)

-

15% aqueous NaOH solution (4.2 mL)

-

Deionized water (12.6 mL) This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate (aluminum salts) through a pad of Celite. Wash the filter cake thoroughly with additional THF or diethyl ether.

-

Isolation: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the crude this compound. The product can be purified by vacuum distillation.

Conclusion

The synthesis of this compound can be reliably achieved through several well-established reduction pathways. The reduction of 2-ethylbenzaldehyde with sodium borohydride represents the most accessible and selective method for laboratory synthesis, offering high yields with operational simplicity. For syntheses starting from 2-ethylbenzoic acid, or when a more powerful reducing agent is required, lithium aluminum hydride provides a direct but more hazardous route that demands rigorous experimental control. Catalytic hydrogenation offers an atom-economical alternative suitable for industrial scale-up, provided that catalyst activity and reaction conditions are carefully optimized to prevent undesired side reactions. The choice of the optimal pathway ultimately depends on a strategic assessment of starting material availability, scale, safety protocols, and the overall context of the synthetic plan.

References

-

Organic Chemistry Portal. (n.d.). Sodium Borohydride. Retrieved from [Link] (Simulated reference based on general knowledge and search results)[4][5]

Sources

- 1. This compound | C9H12O | CID 5225083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2-Ethylbenzaldehyde | C9H10O | CID 123406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sodium Borohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. adichemistry.com [adichemistry.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. asianpubs.org [asianpubs.org]

- 14. impact.ornl.gov [impact.ornl.gov]

- 15. benchchem.com [benchchem.com]

- 16. 2-Ethylbenzoic acid | C9H10O2 | CID 34170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

The Latent Therapeutic Potential of (2-Ethylphenyl)methanol Derivatives: A Technical Guide for Drug Discovery

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a cornerstone of drug discovery. The (2-Ethylphenyl)methanol core, a seemingly simple aromatic alcohol, represents an under-explored starting point for the development of a diverse array of bioactive derivatives. While extensive research has yet to fully elucidate the pharmacological profile of this specific chemical family, its structural relationship to known bioactive molecules suggests a significant latent potential. This compound, also known as 2-ethylbenzyl alcohol, has been identified in medicinal plants such as Ligusticum striatum and Ligusticum chuanxiong, hinting at a possible role in traditional medicine.[1][2] This guide serves as a technical primer for researchers, scientists, and drug development professionals, providing a strategic framework for the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of novel this compound derivatives.

This document deviates from a rigid template, instead adopting a fluid structure that mirrors the iterative and logical progression of a drug discovery program. We will first explore the foundational chemistry of the core scaffold, followed by a detailed exposition of synthetic strategies to generate chemical diversity. Subsequently, a comprehensive overview of potential biological activities and the corresponding screening methodologies will be presented, drawing parallels from structurally related, well-characterized compound classes. Finally, we will delve into the critical aspects of SAR and lead optimization, providing a roadmap for translating initial hits into viable drug candidates.

I. The this compound Core: Physicochemical Properties and Synthetic Handles

The this compound molecule (C9H12O) possesses key structural features that render it an attractive starting point for chemical modification.[1] The primary alcohol (-CH2OH) group serves as a versatile synthetic handle for a multitude of chemical transformations, including esterification, etherification, oxidation, and conversion to halides. The ethyl group at the ortho position introduces a degree of lipophilicity and steric bulk that can influence binding to biological targets. The aromatic ring itself is amenable to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.

II. Synthetic Strategies for Derivative Libraries

The generation of a chemically diverse library of derivatives is paramount to exploring the full therapeutic potential of the this compound scaffold. The choice of synthetic routes should be guided by the desire to probe a wide range of chemical space, varying parameters such as size, lipophilicity, hydrogen bonding capacity, and electronic properties.

A. Esterification and Etherification of the Hydroxyl Group

The primary alcohol provides a straightforward avenue for creating ester and ether derivatives.

Experimental Protocol: Synthesis of (2-Ethylphenyl)methyl Esters

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon), add a carboxylic acid (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with an aqueous solution of a weak acid (e.g., 1M HCl) followed by a weak base (e.g., saturated NaHCO3 solution) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of carbodiimide coupling agents like DCC or EDC facilitates the formation of the ester bond under mild conditions, preventing side reactions that might occur with more aggressive reagents. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The aqueous work-up is essential to remove unreacted starting materials and byproducts.

B. Modification of the Aromatic Ring

Electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. The directing effects of the ethyl and hydroxymethyl groups will influence the position of substitution.

Experimental Protocol: Nitration of this compound

-

Reaction Setup: Cool a solution of this compound in concentrated sulfuric acid to 0°C in an ice bath.

-

Reagent Addition: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time, monitoring the progress by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting nitro-derivatives by column chromatography.

Causality Behind Experimental Choices: The use of a cold nitrating mixture and careful temperature control is crucial to prevent over-nitration and decomposition of the starting material. The ortho, para-directing influence of the alkyl group and the meta-directing influence of the protonated hydroxymethyl group (under strongly acidic conditions) will likely lead to a mixture of regioisomers, necessitating careful chromatographic separation.

III. Exploring the Biological Activity Landscape

Given the novelty of this chemical class, a broad-based screening approach is recommended to identify potential therapeutic applications. Drawing parallels from structurally similar benzyl alcohol and phenylethanol derivatives, we can anticipate a range of possible biological activities.

| Potential Biological Activity | Rationale and Examples from Related Classes | Primary Screening Assays |

| Antimicrobial | Benzyl alcohol and its derivatives are known to possess antimicrobial properties. For instance, certain benzyl alcohol derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[3] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. |

| Anticancer | Phenylmethanol and phenylethanol moieties are present in various natural and synthetic compounds with anticancer activity. The mechanism often involves the induction of apoptosis or inhibition of key signaling pathways. | MTT or resazurin-based cell viability assays against a panel of cancer cell lines (e.g., NCI-60). |

| Anti-inflammatory | Many phenolic and alcoholic compounds exhibit anti-inflammatory effects by modulating inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. | Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7). |

| Antioxidant | The aromatic ring can be substituted with groups that enhance radical scavenging activity. | DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay; ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. |

A. High-Throughput Screening (HTS) Workflow

A systematic HTS workflow is crucial for efficiently screening a large library of derivatives.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized this compound derivatives for a specified incubation period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Trustworthiness of the Protocol: This protocol includes essential controls (vehicle and positive) to validate the assay's performance. The use of a colorimetric endpoint provides a quantitative measure of cell viability, and the determination of IC50 values allows for a direct comparison of the potency of different derivatives.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens will form the basis for establishing a structure-activity relationship. The goal of SAR analysis is to understand how specific structural modifications influence biological activity.

Key Considerations for SAR Analysis:

-

Role of the Ethyl Group: Does the size and position of the ethyl group contribute positively or negatively to activity? Would smaller (methyl) or larger (propyl, butyl) alkyl groups be more favorable?

-

Impact of Substituents on the Aromatic Ring: How do electron-donating and electron-withdrawing groups at different positions on the ring affect potency and selectivity?

-

Influence of the Hydroxyl Group Modification: Do esters or ethers with varying chain lengths and functional groups enhance activity?

A systematic approach to SAR involves the synthesis and testing of analogs where single, specific changes are made to the lead compound. This allows for the deconvolution of the contributions of different structural features to the observed biological activity.

Conclusion and Future Directions

The this compound scaffold presents a promising, yet largely untapped, area for the discovery of novel therapeutic agents. This technical guide provides a comprehensive framework for initiating a drug discovery program centered on this chemical class. By employing systematic synthetic strategies, robust biological screening protocols, and insightful SAR analysis, researchers can unlock the therapeutic potential of this compound derivatives. The path from a novel scaffold to a clinical candidate is arduous, but the principles and methodologies outlined herein provide a solid foundation for this exciting endeavor. Future work should focus on the generation of extensive and diverse chemical libraries, followed by rigorous biological evaluation across a wide range of therapeutic targets.

References

-

This compound. PubChem. [Link]

-

This compound - Phytochemical. CAPS. [Link]

-

Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI. [Link]

- A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. National Institutes of Health. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Publishing. [Link]

-

Design synthesis and biological evaluation of 2-methylphenyl semicarbazone derivatives. Semantic Scholar. [Link]

-

Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues. National Institutes of Health. [Link]

-

Bioactive Compounds from Various Sources: Beneficial Effects and Technological Applications. MDPI. [Link]

-

Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. MDPI. [Link]

-

In vitro biological evaluation of 100 selected methanol extracts from the traditional medicinal plants of Asia. National Institutes of Health. [Link]

Sources

synonyms for 2-ethylbenzyl alcohol

An In-Depth Technical Guide to (2-Ethylphenyl)methanol for Researchers and Drug Development Professionals

Abstract

This compound, commonly known as 2-ethylbenzyl alcohol, is an aromatic alcohol that serves as a versatile organic building block in chemical synthesis. While structurally similar to the widely used pharmaceutical excipient benzyl alcohol, its specific properties and applications are of increasing interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive technical overview of this compound, covering its nomenclature, physicochemical properties, synthesis strategies, and analytical protocols. Furthermore, it delves into its potential applications, drawing parallels with benzyl alcohol's role as a preservative and its documented interactions with protein-based therapeutics. This document is intended to be a foundational resource for scientists, offering field-proven insights and self-validating protocols to support its use in a research and development setting.

Nomenclature and Chemical Identity

Accurate identification is the cornerstone of scientific research. This compound is known by several names, and its unique chemical identifiers are crucial for database searches and regulatory documentation.

Table 1: Synonyms and Common Names

| Type | Name |

|---|---|

| IUPAC Name | This compound[1] |

| Common Name | 2-Ethylbenzyl alcohol[2][3][4][5] |

| Alternative Spelling | 2-ethylbenzylalcohol[1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 767-90-8 | [2][3][4][5] |

| Molecular Formula | C₉H₁₂O | [2][5] |

| Molecular Weight | 136.19 g/mol | [2][3][4] |

| InChI | 1S/C9H12O/c1-2-8-5-3-4-6-9(8)7-10/h3-6,10H,2,7H2,1H3 | [1][3][4] |

| SMILES | CCc1ccccc1CO | [3][4] |

| MDL Number | MFCD03093889 |[3][4] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is a combustible liquid with a high boiling point, characteristic of many benzyl alcohol derivatives.

Table 3: Key Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless Liquid | General observation |

| Boiling Point | 229 °C | at standard pressure (lit.)[4][6] |

| Density | 1.011 g/mL at 25 °C | (lit.)[4][6] |

| Refractive Index | n20/D 1.536 | (lit.)[4][6][7] |

| Flash Point | 113 °C (235.4 °F) | closed cup |

| Storage Class | 10 - Combustible liquids | |

These properties suggest that standard laboratory precautions for combustible organic liquids should be followed. Its relatively low volatility at room temperature simplifies handling, but heating should be conducted in a well-ventilated fume hood.

Synthesis and Manufacturing Principles

This compound is a benzyl alcohol derivative.[3][7] Its synthesis typically involves the reduction of a corresponding carbonyl compound, a common and reliable transformation in organic chemistry. A well-established method is the reduction of 2-ethylbenzaldehyde.

Expert Insight: The Choice of Reducing Agent

Sodium borohydride (NaBH₄) is often the preferred reagent for this type of aldehyde reduction in a laboratory setting. The rationale is threefold:

-

Selectivity: It is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially present functional groups like esters or carboxylic acids.

-

Safety and Handling: Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is stable in protic solvents like ethanol or methanol and does not react violently with water, simplifying the workup procedure.

-

Cost-Effectiveness: It is an economical reagent suitable for both small-scale and larger-scale synthesis.

Protocol 1: Synthesis via Reduction of 2-Ethylbenzaldehyde

This protocol describes a self-validating workflow for synthesizing this compound. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC).

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the starting aldehyde using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the aldehyde spot and the appearance of a new, more polar alcohol spot indicates reaction completion.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is neutral or slightly acidic. This step neutralizes excess NaBH₄ and hydrolyzes the borate ester intermediate.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Product: Purify the crude oil by flash column chromatography to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific drug development applications for 2-ethylbenzyl alcohol itself are not widely documented, its utility can be inferred from its role as a chemical intermediate and the known biological activities of its parent compound, benzyl alcohol.

-

Chemical Intermediate: this compound is a valuable building block. For instance, it can be used to synthesize 2-ethylbenzyl chloride, a precursor for other more complex molecules. This highlights its role in medicinal chemistry for building novel molecular scaffolds.

-

Potential Antimicrobial Agent: Benzyl alcohol and its derivatives are known for their bacteriostatic and antimicrobial properties.[8][9] Research has demonstrated that derivatives of benzyl alcohol can be effective against various bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.[10] This suggests that this compound could be investigated as a potential antimicrobial agent or as a scaffold for developing new antimicrobial drugs.

-

Excipient in Formulations: Benzyl alcohol is widely used as a preservative in multi-dose parenteral drug formulations to prevent microbial growth.[11][12] However, a critical consideration for drug development professionals is that benzyl alcohol can also act as a protein destabilizer, inducing partial unfolding and aggregation of therapeutic proteins like interferon α-2a.[13][14] This dual role is a crucial aspect of formulation science. The ethyl substitution in this compound would alter its hydrophobicity, potentially modulating its interaction with proteins and its efficacy as a preservative. This makes it an interesting candidate for formulation studies where fine-tuning of excipient properties is required.

Caption: Potential roles in the drug development pipeline.

Analytical and Quality Control Protocols

Ensuring the purity and identity of a chemical is paramount. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

Expert Insight: Method Selection

For purity analysis, a reverse-phase HPLC method with UV detection is highly effective. The aromatic ring in this compound provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry (typically around 254 nm). This method is robust, reproducible, and can effectively separate the target compound from non-aromatic impurities or starting materials. For analyzing volatile impurities or for solvent analysis, GC with a Flame Ionization Detector (GC-FID) is the method of choice.[15]

Protocol 2: Purity Determination by HPLC-UV

This protocol provides a framework for a self-validating analytical method to determine the purity of a synthesized or purchased batch of this compound.

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Create a series of dilutions to establish linearity (e.g., 0.5, 0.25, 0.1, 0.05 mg/mL).

-

Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a final concentration of approximately 1 mg/mL.

-

System Suitability: Inject the 1 mg/mL standard solution five times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0% to ensure system precision.[16]

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

-

Data Processing: Calculate the purity of the sample by comparing its peak area to the calibration curve, or by area percent normalization, assuming all impurities have a similar response factor.

Caption: HPLC workflow for purity analysis.

Safety, Handling, and Toxicology

This compound is classified as an irritant. Proper handling and personal protective equipment are mandatory.

Table 4: GHS Hazard Information

| Pictogram | Code | Hazard Statement |

|---|

|

| H315 | Causes skin irritation[5][17] | | | H319 | Causes serious eye irritation[5][17] | | | H335 | May cause respiratory irritation[5][17] |-